4-Fluoro-4-piperidinecarboxylic acid hydrochloride
Overview
Description
4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 and a molecular weight of 183.61 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
4-Fluoro-4-piperidinecarboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of various proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its delivery and effectiveness in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in regulating cellular processes .
Preparation Methods
The synthesis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
4-Fluoro-4-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 100°C, depending on the specific reaction.
Scientific Research Applications
4-Fluoro-4-piperidinecarboxylic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Fluoro-4-piperidinecarboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
4-Piperidinecarboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoropiperidine: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
Isonipecotic acid: Another piperidine derivative with different functional groups, leading to distinct chemical behavior and uses.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
IUPAC Name |
4-fluoropiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNYQNVPJCXVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693850 | |
Record name | 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-32-0 | |
Record name | 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoropiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.